

Predicted Toxicity Profile of Diethylglycine Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Diethylglycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted toxicity profile of **diethylglycine** derivatives. Due to the limited availability of publicly accessible, consolidated toxicity data for a broad range of these compounds, this guide summarizes the existing data and outlines the standard experimental protocols used to assess the safety of such molecules. This information is intended to guide researchers and drug development professionals in their evaluation of **diethylglycine** derivatives for various applications.

Executive Summary

N,N-**diethylglycine** and its derivatives are a class of chemical compounds with potential applications in pharmaceutical and other industries. A thorough understanding of their toxicity is crucial for safe handling and development. This document collates available quantitative toxicity data, details the methodologies for key toxicological assays, and provides visual workflows for these experimental procedures. The information presented herein is based on publicly available data and established international testing guidelines.

Quantitative Toxicity Data

The available quantitative toxicity data for N,N-**diethylglycine** and related glycine derivatives is currently limited. The following tables summarize the existing information.

Table 1: Acute Toxicity Data for Glycine Derivatives

Compound	Test Type	Species	Route	Dose/Concentration	Observation
N,N-diethylglycine	GHS Hazard Classification	-	-	-	Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]
N,N'-(1,9-dioxo-1,9-nonanediyl)bisglycine, diethyl ester	Lethal Dose (LD)	Mouse	Parenteral	> 3 g/kg	Details of toxic effects not reported other than lethal dose value.
N-acetylglycine	Acute Oral Toxicity	Rat	Oral Gavage	2000 mg/kg	No mortalities or evidence of adverse effects.
N-Oxalylglycine	GHS Hazard Classification	-	-	-	Harmful if swallowed (H302).
N,N-Dimethylglycine	GHS Hazard Classification	-	-	-	Harmful if swallowed (H302).[2]

Table 2: Repeated Dose and Genotoxicity Data for Glycine Derivatives

Compound	Test Type	Species	Route	NOAEL	Observation
N-acetylglycine	28-Day Repeated Dose	Rat	Dietary	Male: 898.9 mg/kg/day, Female: 989.9 mg/kg/day	No biologically significant or test substance-related differences in body weights, feed consumption, or clinical pathology.
N-acetylglycine	Genotoxicity (in vitro/in vivo)	-	-	-	No evidence of genotoxicity in bacterial tester strains or in vivo bone marrow micronucleus studies in mice.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the toxicity of chemical substances, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to determine the acute oral toxicity of a substance.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Principle:** A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of a higher or lower dose level, or testing of additional animals with the same dose.
- **Animal Model:** Typically, rats are used. A small group of animals (e.g., 3) of a single sex is used for each step.
- **Procedure:**
 - Animals are fasted prior to dosing.
 - The test substance is administered in a single dose by gavage.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - Body weight is recorded weekly.
 - A necropsy is performed on all animals at the end of the observation period.
- **Data Analysis:** The method allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.^{[7][8][9][10]}

- **Principle:** The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form insoluble purple formazan crystals.^[7] The amount of formazan produced is proportional to the number of viable cells.
- **Procedure:**
 - Cells are seeded in a 96-well plate and incubated.

- The cells are treated with various concentrations of the test substance and incubated for a defined period (e.g., 24, 48, or 72 hours).
- The MTT reagent is added to each well and incubated for a few hours.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the substance that inhibits cell viability by 50%.

Genotoxicity - Bacterial Reverse Mutation Assay (Ames Test, OECD 471)

This assay is used to detect gene mutations induced by chemical substances.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The assay measures the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[\[11\]](#)[\[14\]](#)
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).[\[14\]](#)[\[15\]](#)
 - The treated bacteria are plated on a minimal agar medium.
 - The plates are incubated for 48-72 hours.
 - The number of revertant colonies (colonies that have undergone reverse mutation) is counted.

- **Data Analysis:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.[\[15\]](#)

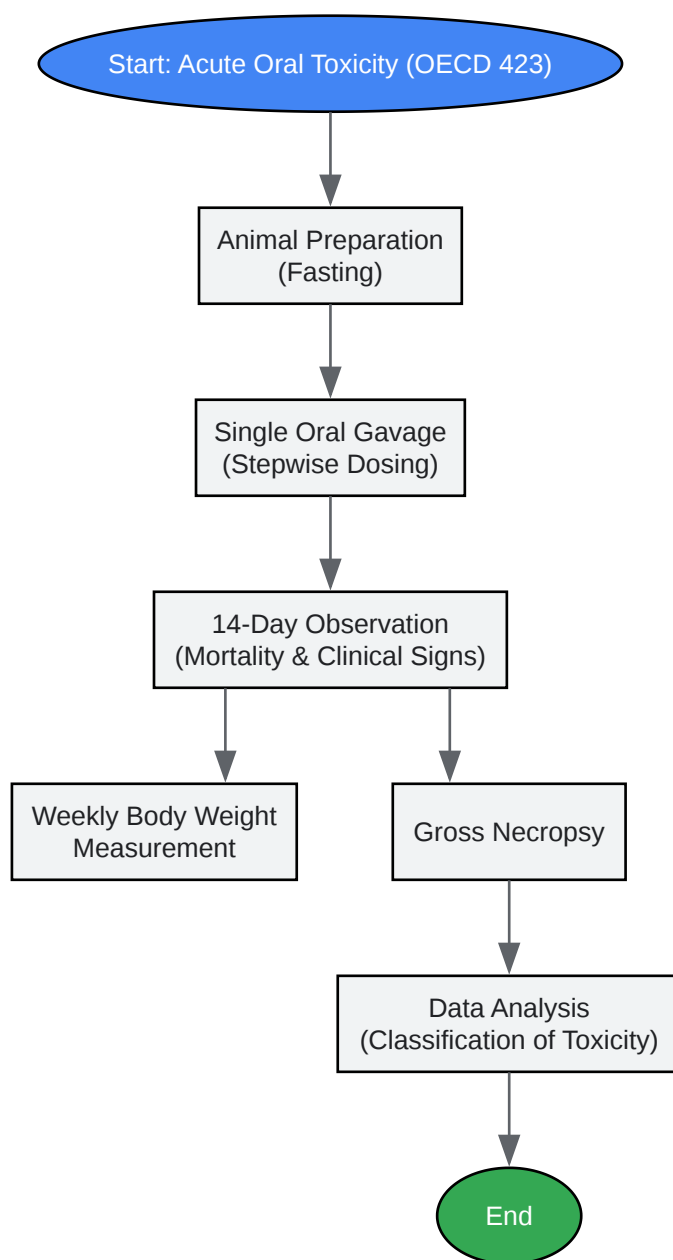
Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test detects damage to chromosomes or the mitotic apparatus in mammalian cells.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- **Principle:** Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[\[17\]](#)[\[19\]](#)
- **Procedure:**
 - Cultured mammalian cells (e.g., human lymphocytes or CHO cells) are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix).
 - The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.[\[18\]](#)
 - The cells are harvested, fixed, and stained.
 - The frequency of micronucleated cells in a population of binucleated cells is determined by microscopic analysis.
- **Data Analysis:** A substance is considered genotoxic if it induces a statistically significant, concentration-dependent increase in the frequency of micronucleated cells.

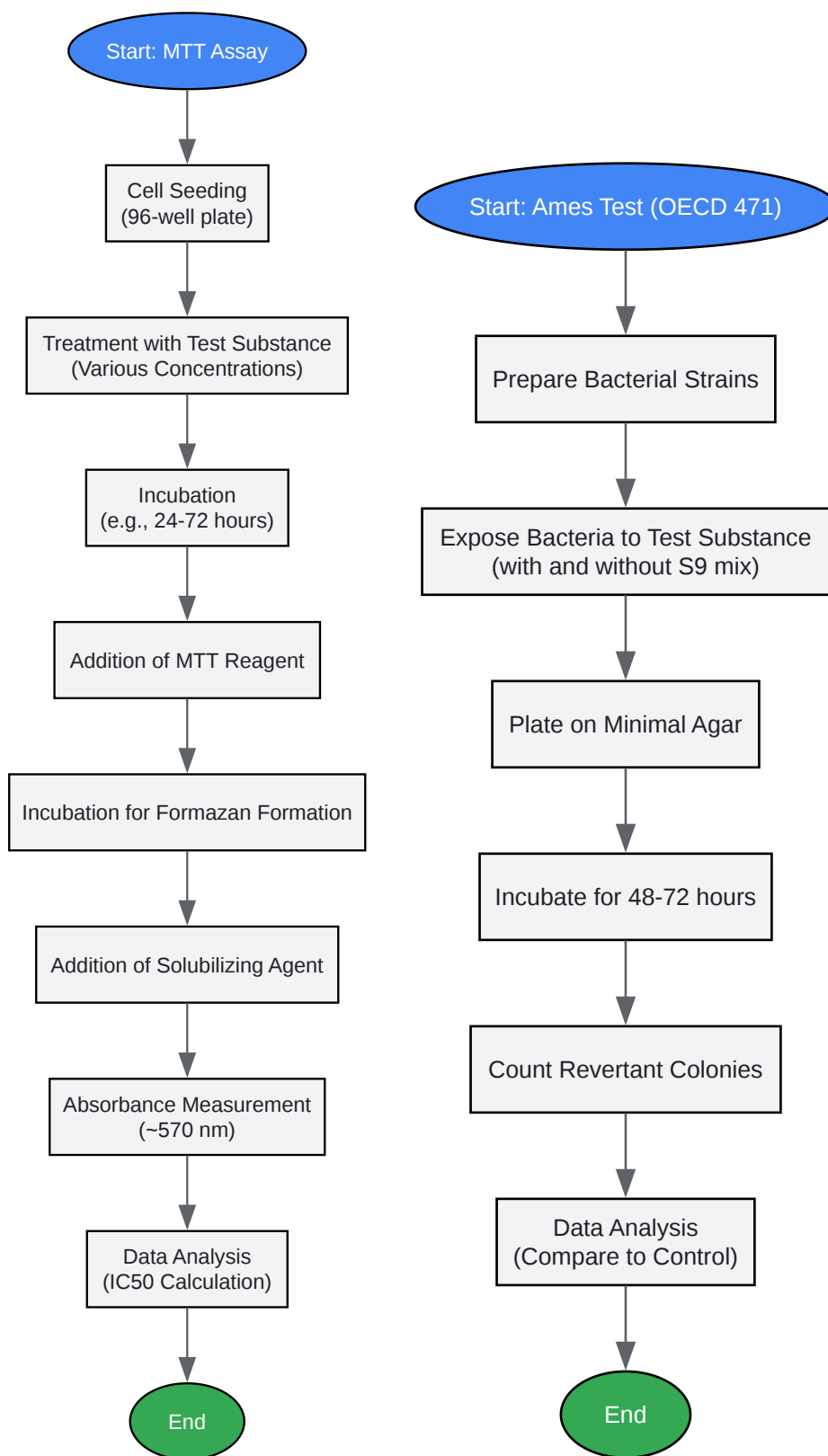
Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the key toxicological assays described above.



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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).



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